4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene
CAS No.: 1215118-94-7
Cat. No.: VC11784762
Molecular Formula: C11H12ClF3O
Molecular Weight: 252.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215118-94-7 |
|---|---|
| Molecular Formula | C11H12ClF3O |
| Molecular Weight | 252.66 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-propan-2-yloxy-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C11H12ClF3O/c1-7(2)16-10-4-3-8(6-12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | SKOIWBPVBTURJZ-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name, 4-(chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene, reflects its substituent positions on the benzene ring:
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Position 1: Isopropoxy group (-OCH(CH₃)₂)
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Position 2: Trifluoromethyl group (-CF₃)
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Position 4: Chloromethyl group (-CH₂Cl)
The molecular formula, C₁₁H₁₂ClF₃O, corresponds to a molecular weight of 252.661 g/mol .
Structural Characterization
The compound’s structure combines electron-donating (isopropoxy) and electron-withdrawing (trifluoromethyl, chloromethyl) groups, creating a polarized aromatic system. This polarization enhances reactivity at the chloromethyl site, facilitating nucleophilic substitution reactions .
| Property | Value | Source |
|---|---|---|
| CAS Number | 1215118-94-7 | |
| Molecular Formula | C₁₁H₁₂ClF₃O | |
| Molecular Weight | 252.661 g/mol | |
| Exact Mass | 252.052872 g/mol |
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s boiling point (270.2±40.0 °C) and vapor pressure (0.0±0.5 mmHg at 25°C) suggest limited volatility under ambient conditions. Its logP value of 4.32 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P261: Avoid breathing dust |
| H319: Eye irritation | P305+P351: Rinse eyes |
| H335: Respiratory irritation | P528: Specific treatment |
Synthetic Routes and Industrial Preparation
Challenges in Purification
The proximity of substituents with similar boiling points (e.g., ortho/para isomers) complicates isolation. Techniques such as distillation under reduced pressure or chromatographic separation are critical for obtaining high-purity (>97%) material .
Applications in Pharmaceutical and Agrochemical Synthesis
Role as a Synthetic Intermediate
The chloromethyl group’s reactivity enables functionalization into amines, thiols, or azides, making the compound valuable for constructing bioactive molecules. For instance, analogs of this compound have been used in CYP5122A1 inhibitors for antileishmanial drug candidates, demonstrating efficacy against Leishmania donovani with EC₅₀ values in the low micromolar range .
Trifluoromethyl-Containing Agrochemicals
The trifluoromethyl group enhances metabolic stability and membrane permeability in pesticides. Derivatives of this compound could serve as precursors for herbicides or fungicides targeting sterol biosynthesis in plants .
Analytical Characterization Methods
Spectroscopic Techniques
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